molecular formula C10H10O3 B2778500 Isochroman-3-carboxylic acid CAS No. 1261578-13-5

Isochroman-3-carboxylic acid

Cat. No.: B2778500
CAS No.: 1261578-13-5
M. Wt: 178.187
InChI Key: VXXPDVSKXQEYHP-UHFFFAOYSA-N
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Description

Isochroman-3-carboxylic acid is an organic compound belonging to the isochroman family Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring this compound is characterized by a carboxyl group (-COOH) attached to the third carbon of the isochroman ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of allyl ether-tethered ynamides via a metal-free intramolecular alkoxylation-initiated cascade cyclization . This method yields highly functionalized 3-isochromanones under mild reaction conditions. Another method involves the electrochemical α-C(sp3)–H/O–H cross-coupling of isochromans and alcohols in the presence of benzoic acid, which facilitates the electro-oxidation process and increases the product yield .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The electrochemical cross-coupling method mentioned above is particularly suitable for industrial applications due to its mild conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: Isochroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: Isochromanones or isochromanaldehydes.

    Reduction: Isochroman-3-methanol.

    Substitution: Halogenated or nitrated isochroman derivatives.

Scientific Research Applications

Isochroman-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: Isochroman derivatives exhibit biological activity and are studied for their potential therapeutic effects.

    Medicine: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: this compound is used in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

Isochroman-3-carboxylic acid can be compared with other similar compounds such as:

    Isochroman-1-carboxylic acid: Differing by the position of the carboxyl group.

    3,4-Dihydroisocoumarins: These compounds have a similar bicyclic structure but differ in the saturation of the ring.

    Coumarins: Although structurally related, coumarins have a different ring system and exhibit different chemical properties.

This compound is unique due to its specific ring structure and the position of the carboxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXPDVSKXQEYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261578-13-5
Record name 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
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